Norcarane

Description

Overview of Bicyclic Hydrocarbon Systems in Organic Chemistry

Bicyclic hydrocarbon systems are organic compounds containing two fused rings. These structures are broadly classified based on how the two rings are connected: fused, bridged, or spiro. libretexts.orglibretexts.org Bicyclic compounds are characterized by having at least two shared carbon atoms, known as bridgehead carbons. libretexts.orglibretexts.org

Fused bicyclic systems: Share a covalent bond and have two adjacent bridgehead carbons. libretexts.orglibretexts.org An example is decalin (bicyclo[4.4.0]decane). libretexts.orglibretexts.org

Bridged bicyclic systems: Have two non-adjacent shared carbons connected by a bridge containing one or more carbons. libretexts.orglibretexts.org Norbornane (bicyclo[2.2.1]heptane) is a common example. libretexts.orglibretexts.org

Spiro bicyclic systems: The two rings are joined by a single shared carbon atom. libretexts.orgyoutube.com

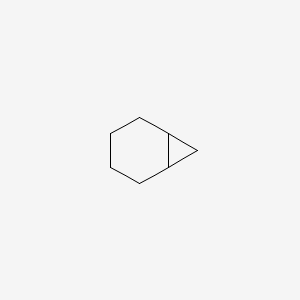

Norcarane (B1199111) falls under the category of fused bicyclic systems, specifically featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring. This fusion introduces ring strain, particularly within the three-membered ring, which influences its reactivity compared to monocyclic or less strained bicyclic systems.

Historical Development of this compound Research

The study of this compound has evolved from early synthetic challenges and structural investigations to its current role as a probe for understanding reaction mechanisms and its exploration through advanced computational methods.

Early Synthetic Endeavors and Structural Elucidation Challenges

Early synthetic approaches to cyclopropane rings, and thus to compounds like this compound, faced challenges in achieving controlled and efficient cyclopropanation of alkenes. One significant development was the Simmons-Smith reaction, which provided a reliable method for synthesizing cyclopropanes from alkenes using diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgwikipedia.org this compound itself can be prepared by the reaction of cyclohexene (B86901) with diiodomethane and a zinc-copper couple in an ether solvent. wikipedia.orgwikipedia.orgorgsyn.org This reaction is stereospecific, meaning the configuration of the alkene is preserved in the cyclopropane product. wikipedia.org Other early methods for preparing this compound included the reduction of 7,7-dichlorothis compound and the light-catalyzed reaction of diazomethane (B1218177) with cyclohexene, though the Simmons-Smith reaction is often considered the most convenient for obtaining high-purity this compound. orgsyn.org

Structural elucidation of bicyclic systems like this compound in the early days relied on a combination of elemental analysis, spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy, and chemical degradation studies. The precise determination of the bicyclic structure and the confirmation of the fused cyclopropane ring were crucial steps in understanding its properties.

Evolution of this compound as a Mechanistic Probe in Chemical Transformations

This compound's strained cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, which can serve as indicators of reaction intermediates and mechanisms. This property has led to its extensive use as a mechanistic probe, particularly in studies involving radical or cationic intermediates. rsc.orgacs.org

For instance, this compound has been widely employed to investigate the mechanisms of oxidation reactions catalyzed by enzymes, such as cytochrome P450 enzymes and non-heme diiron hydroxylases. acs.orgthegoodscentscompany.comresearchgate.netfrontiersin.orgnih.govufl.edunih.gov The oxidation of this compound by these enzymes can lead to different product distributions depending on whether the reaction proceeds via a radical or cationic pathway. frontiersin.orgnih.gov The cyclopropylcarbinyl radical, which can be formed from this compound, is known to undergo rapid rearrangement to the cyclohexenylmethyl radical, providing a "radical clock" for estimating the lifetime of radical intermediates in enzymatic reactions. nih.govnih.gov

However, studies have shown that the oxidation of this compound by some enzymes can also yield desaturation products (norcarenes) and secondary oxidation products derived from these norcarenes, complicating the analysis of product mixtures and the interpretation of mechanistic data. acs.orgresearchgate.netufl.edu Despite these complexities, this compound and its substituted derivatives continue to be valuable tools for probing the intricacies of enzymatic and other chemical transformations. rsc.org

Advancements in Theoretical and Computational Approaches to this compound Chemistry

Theoretical and computational chemistry have played an increasingly important role in understanding the structure, stability, and reactivity of this compound and its derivatives. Computational methods, such as density functional theory (DFT) and higher-level ab initio calculations, can provide insights into reaction pathways, transition states, and the energetics of transformations involving this compound. nih.govrsc.orgfossee.incore.ac.uk

These approaches can complement experimental studies by predicting molecular geometries, vibrational frequencies, and reaction barriers, helping to elucidate complex mechanisms that may be difficult to fully characterize experimentally. For example, computational studies have been used to investigate the norcaradiene-cycloheptatriene equilibrium, a classic example of valence isomerization, providing theoretical data on the energy differences and reaction dynamics involved, including quantum tunneling effects at low temperatures. acs.org

Structure

3D Structure

Properties

CAS No. |

14214-86-9 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

bicyclo[4.1.0]heptane |

InChI |

InChI=1S/C7H12/c1-2-4-7-5-6(7)3-1/h6-7H,1-5H2 |

InChI Key |

WPHGSKGZRAQSGP-UHFFFAOYSA-N |

SMILES |

C1CCC2CC2C1 |

Canonical SMILES |

C1CCC2CC2C1 |

Other CAS No. |

286-08-8 |

Synonyms |

norcarane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Norcarane and Its Derivatives

Cyclopropanation Reactions for Norcarane (B1199111) Scaffold Construction

Cyclopropanation of cyclohexene (B86901) and its derivatives stands as the most direct and widely utilized method for assembling the this compound framework.

The Simmons-Smith reaction, a classic method for cyclopropanation, involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicreactions.org This reaction is valued for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane (B1198618) product. wikipedia.orgnrochemistry.com For instance, the reaction of cyclohexene with diiodomethane and a zinc-copper couple yields this compound. wikipedia.org

Modern refinements of the Simmons-Smith reaction have focused on improving reactivity, cost-effectiveness, and enantioselectivity. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, has been shown to increase the reactivity of the system. wikipedia.org Cheaper alternatives to diiodomethane, such as dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide, have also been developed to enhance the economic feasibility of the reaction. wikipedia.org

Furthermore, the directing effect of proximal functional groups, such as hydroxyl or ether groups, has been exploited to control the stereochemical outcome of the cyclopropanation. organicreactions.org This has proven particularly useful in the synthesis of complex, substituted norcaranes. rsc.org For example, the cyclopropanation of allylic alcohols often proceeds with high diastereoselectivity due to chelation control. researchgate.net

Recent advancements have also led to the development of catalytic asymmetric Simmons-Smith reactions, which, while challenging, offer a pathway to enantiomerically enriched cyclopropanes. researchgate.net The use of chiral additives or ligands in conjunction with zinc carbenoids has shown promise in achieving high levels of enantiocontrol in the cyclopropanation of allylic alcohols. organicreactions.org

Table 1: Comparison of Simmons-Smith Reaction Modifications

| Modification | Reagents | Key Advantages |

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Stereospecific, good functional group tolerance. wikipedia.orgorganicreactions.org |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Increased reactivity. wikipedia.org |

| Charette Modification | RXZnCH₂Y | Tunable reactivity for efficient cyclopropanation. organic-chemistry.org |

| Shi Modification | (PhO)₂P(O)OZnCH₂I | Rapid cyclopropanation without a directing group. organic-chemistry.org |

Intramolecular cyclopropanation offers a powerful strategy for the synthesis of complex molecules containing the this compound scaffold, particularly for constructing fused-ring systems. These reactions typically involve a tethered alkene and a carbene or carbenoid precursor within the same molecule.

Transition metal catalysis, particularly with copper, rhodium, and palladium, has been extensively used to facilitate intramolecular carbene insertion into C-H bonds or addition to double bonds. univasf.edu.brresearchgate.net For example, the decomposition of olefinic diazo compounds in the presence of a transition metal catalyst can lead to the formation of a bicyclo[4.1.0]heptane system. researchgate.net

A significant advantage of intramolecular cyclopropanation is the high degree of stereocontrol that can be achieved, often dictated by the conformational constraints of the cyclic transition state. This has been leveraged in the synthesis of natural products and other complex targets.

Recent developments have explored biocatalytic approaches to intramolecular cyclopropanation. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze asymmetric intramolecular cyclopropanations of allyl diazoacetate substrates to produce cyclopropane-fused γ-lactones with high enantiomeric excess. rochester.edu This biocatalytic approach provides a sustainable and highly selective alternative to traditional metal-based catalysts. rochester.edu

Cycloaddition Reactions and Photochemical Routes to this compound Frameworks

Beyond direct cyclopropanation, cycloaddition reactions and photochemical transformations provide alternative and versatile entries to the this compound skeleton.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis and can be strategically employed to generate precursors for this compound derivatives. wikipedia.orgorganic-chemistry.org By choosing an appropriate diene and a dienophile containing a masked or latent cyclopropane-forming functionality, complex cyclohexene adducts can be prepared. researchgate.net

These adducts can then be subjected to subsequent transformations to construct the cyclopropane ring. For instance, an intramolecular Sₙ2 reaction within a Diels-Alder adduct can lead to the formation of the this compound framework. researchgate.net This strategy allows for the control of stereochemistry in the final this compound product based on the well-understood stereochemical principles of the Diels-Alder reaction. researchgate.net An organocatalytic approach has been developed to construct trans-Diels-Alder scaffolds with high enantioselectivity, which can then be converted to chiral this compound structures. researchgate.net

Photochemical reactions offer unique pathways to complex molecular architectures that are often inaccessible through thermal methods. nih.gov Specific photochemical rearrangements of bicyclic systems can lead to the formation of this compound derivatives. researchgate.net

One such approach involves the irradiation of Diels-Alder adducts of alkyltropolones. researchgate.net These adducts, containing a β,γ-unsaturated ketone chromophore, undergo a highly stereoselective rearrangement upon irradiation to yield fused polycyclic systems incorporating a cyclopropane moiety. researchgate.net The mechanism of this transformation has been shown to proceed through the formation of allyl radical and ketene (B1206846) intermediates. researchgate.net

This photochemical strategy provides a powerful tool for generating intricate this compound-containing structures with defined stereochemistry, where the outcome is dictated by the stereochemistry of the initial Diels-Alder adduct. researchgate.net

Stereoselective and Enantioselective Synthesis of Norcaranes

The synthesis of stereochemically defined norcaranes is of significant importance, particularly for applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. rsc.orgnih.gov Achieving high levels of stereoselectivity (controlling the relative stereochemistry) and enantioselectivity (controlling the absolute stereochemistry) is a major focus of modern synthetic efforts.

Asymmetric synthesis of norcaranes can be achieved through several key strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources. ethz.ch

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. ethz.ch

Chiral Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

In the context of this compound synthesis, enantioselective cyclopropanation reactions are a primary focus. As mentioned previously, the development of catalytic asymmetric Simmons-Smith-type reactions using chiral ligands has shown considerable progress. researchgate.net

Furthermore, stereodivergent synthesis has emerged as a powerful concept, allowing for the selective formation of either diastereomer of a product from a common starting material by simply changing the reagents or reaction conditions. For example, the cyclopropanation of allylic carbamates can be directed to selectively produce either the syn- or anti-cyclopropane with high diastereoselectivity by choosing between a Wittig-Furukawa reagent (chelation control) or a Shi carbenoid (steric control). researchgate.net

Organocatalysis has also provided a valuable platform for the enantioselective synthesis of this compound precursors. Asymmetric organocatalytic Diels-Alder reactions can generate chiral cyclohexene adducts that are then converted to optically enriched norcaranes. researchgate.net

Table 2: Key Strategies for Stereoselective this compound Synthesis

| Strategy | Description | Example Application |

| Chiral Ligands in Cyclopropanation | Use of chiral ligands with metal carbenoids to induce enantioselectivity. | Asymmetric Simmons-Smith reaction of allylic alcohols. organicreactions.org |

| Stereodivergent Cyclopropanation | Selective formation of diastereomers by choice of reagent. | syn/anti selective cyclopropanation of allylic carbamates. researchgate.net |

| Asymmetric Organocatalysis | Use of small organic molecules as chiral catalysts. | Enantioselective Diels-Alder reaction to form chiral this compound precursors. researchgate.net |

| Biocatalysis | Use of engineered enzymes for asymmetric transformations. | Enantioselective intramolecular cyclopropanation using myoglobin variants. rochester.edu |

Diastereoselective Approaches for Substituted Norcaranes

Diastereoselective synthesis of substituted norcaranes is crucial for controlling the relative stereochemistry of substituents on the bicyclic core. Various strategies have been developed, often relying on the stereodirecting influence of existing functional groups or the inherent facial bias of the substrate.

One effective approach involves the substrate-directed Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives. This method provides the corresponding polysubstituted stereodefined bicyclopropanes as a single diastereomer. The rigidity of the cyclopropyl core in the starting material allows for highly diastereoselective reactions on the adjacent alkenyl moiety. acs.org This highlights the utility of the cyclopropyl group as a central platform for stereoselective synthesis. acs.org

Another strategy employs the diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles. This method, which can be scaled up, proceeds with high diastereoselectivity and tolerates a diverse range of functional groups on both the alkene and the pronucleophile. researchgate.netnih.gov For instance, alkylnitrile pronucleophiles substituted with various heteroaromatic rings undergo efficient and diastereoselective cyclopropanation. nih.gov Notably, this approach can deliver the opposite relative stereochemistry compared to established carbene-transfer-based methods. nih.gov

Titanium-catalyzed cyclopropanation of carboxylic acid derivatives with terminal olefins has also been shown to produce cyclopropylamines and cyclopropanols with high diastereoselectivity. researchgate.net Furthermore, a diastereoselective protocol for synthesizing 2-substituted cyclopropanols has been developed and demonstrated on a gram scale. researchgate.net

The following table summarizes selected examples of diastereoselective syntheses of substituted norcaranes.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

| Alkenyl cyclopropyl carbinol derivatives | Simmons-Smith cyclopropanation | Polysubstituted stereodefined bicyclopropanes | Single diastereomer | acs.org |

| Unactivated alkenes and carbon pronucleophiles | Electrolysis of thianthrene, Cs₂CO₃ | Substituted cyclopropanes | High | researchgate.netnih.gov |

| Carboxylic acid derivatives and terminal olefins | Ti-catalyzed cyclopropanation | Cyclopropanols or cyclopropylamines | High | researchgate.net |

Organocatalytic Strategies for Enantiopure this compound Scaffolds

The development of organocatalytic methods has provided powerful tools for the asymmetric synthesis of this compound scaffolds, enabling access to enantiopure compounds. A key strategy in this area is the catalytic enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane derivatives.

One such approach involves the ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. This reaction is catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide and utilizes a nitroalkane as the alkylating agent in a formal C(sp²)–H alkylation. thieme-connect.comresearchgate.net This methodology generates the desired products with high enantiomeric ratios (up to 97:3 er) and has been successfully applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. thieme-connect.comresearchgate.net The bicyclo[4.1.0]heptane framework, with its cis-fused cyclopropane and cyclohexane (B81311) rings, is a common motif in several bioactive compounds, making its enantioselective synthesis particularly valuable. thieme-connect.com

The use of myoglobin-mediated carbene transfer has also been explored for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. rochester.edu This chemobiocatalytic strategy, employing an engineered myoglobin catalyst, allows for the transformation of a broad range of olefin substrates with excellent stereocontrol (up to 99.9% de and ee). rochester.edu

These organocatalytic approaches offer a metal-free alternative for the synthesis of chiral this compound derivatives, often proceeding under mild reaction conditions with high levels of stereocontrol.

| Substrate | Catalyst | Reaction Type | Product Enantiomeric Ratio (er) | Reference |

| meso-Cyclopropane-fused cyclohexene-1,4-diones | Dihydroquinine-derived bifunctional tertiary aminosquaramide | Formal C(sp²)–H alkylation with a nitroalkane | Up to 97:3 | thieme-connect.comresearchgate.net |

| Styrene derivatives | Engineered myoglobin | Olefin cyclopropanation with diazoacetonitrile | Up to >99:1 | rochester.edu |

Stereochemical Control via Halogen and Pseudo-Halogen Effects

The strategic use of halogen and pseudo-halogen substituents can significantly influence the stereochemical outcome of reactions leading to this compound derivatives. These effects can be exploited to direct the formation of specific stereoisomers.

Stereochemical control is fundamental in the synthesis of halogenated natural products where the halogen atom itself can define a stereocenter. nih.gov Methodologies to achieve this include stereospecific reactions like SN2 displacements and alkene halogenations, as well as stereoselective reactions guided by substrate, reagent, or catalyst control. nih.gov For instance, the SN2 opening of epoxides with halide ions can introduce halogen-bearing stereogenic centers with high stereoselectivity. nih.gov

In the context of this compound synthesis, a "pseudo-halogen effect" has been utilized in an organocatalytic, enantioselective methodology to construct trans-Diels-Alder scaffolds. This approach allows for the formation of chiral this compound scaffolds in high yields and selectivities.

Synthesis of Highly Functionalized this compound Derivatives

The synthesis of this compound derivatives bearing a wide range of functional groups is of great importance for applications in medicinal chemistry and materials science. Methodologies have been developed to introduce amino groups and other diverse substitution patterns onto the bicyclo[4.1.0]heptane core.

Aminated this compound Derivatives and Their Synthetic Routes

Aminated this compound derivatives, particularly azabicyclo[4.1.0]heptanes, are valuable building blocks in drug discovery. A straightforward, transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This reaction proceeds through the formation of four bonds in a single step under mild conditions and is compatible with a wide range of functional groups. rsc.org

A novel synthetic method for 7-methyl-aza-bicyclo[4.1.0]heptane has also been disclosed. This two-step process begins with the reaction of cyclohexene oxide and a methylamine (B109427) water solution to produce an intermediate o-methylaminocyclohexanol. google.com Subsequent treatment of this intermediate with phosphorus tribromide/triethylamine or bromine and triphenylphosphine/triethylamine induces ring closure to yield the final product. google.com This method is noted for its mild conditions and good yields. google.com

Furthermore, the synthesis of previously unreported azabicyclo[4.1.0]heptane-derived building blocks has been achieved through a divergent strategy. A common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, was prepared in four steps and subsequently used in short reaction sequences to generate a variety of bifunctional derivatives, including a novel bicyclic N-Boc protected γ-amino acid. researchgate.net

| Precursor(s) | Key Reagents/Conditions | Product | Reference |

| Aza-1,6-enynes | Oxidative cyclopropanation (transition-metal-free) | Azabicyclo[4.1.0]heptane-2,4,5-triones | rsc.org |

| Cyclohexene oxide, methylamine water solution | 1. Room temperature stirring; 2. PBr₃/Et₃N or Br₂/PPh₃/Et₃N | 7-Methyl-aza-bicyclo[4.1.0]heptane | google.com |

| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Various (1-3 steps) | Bifunctional azabicyclo[4.1.0]heptane derivatives (e.g., γ-amino acid) | researchgate.net |

Preparations of Norcaranes with Diverse Substitution Patterns

A variety of synthetic methods have been employed to generate norcaranes with diverse substitution patterns, catering to the needs of different scientific disciplines. For example, novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives have been synthesized as melanin-concentrating hormone receptor R1 (MCHR1) antagonists. nih.gov The design and synthesis of these compounds aimed to address liabilities of earlier antagonists. nih.gov

The Corey-Chaykovsky cyclopropanation of masked o-benzoquinones (MOBs) has been investigated as a route to functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net This reaction can be used to generate highly substituted bicyclo[4.1.0]heptenones. researchgate.net

A recent review highlights the significant progress in the synthesis of bicyclo[4.1.0]heptanes and their nitrogen- and oxygen-containing derivatives. nih.gov A wide array of strategies, including transition-metal catalysis, organocatalysis, and free radical-mediated cyclizations, have been successfully applied to construct these frameworks. nih.gov The review categorizes these methods into intramolecular and intermolecular cyclizations, with a focus on recent advancements in the synthesis of bicyclo[4.1.0]heptanes, azabicyclo[4.1.0]heptanes, and oxabicyclo[4.1.0]heptanes. nih.gov

| Synthetic Strategy | Starting Materials | Product Class | Application/Significance | Reference |

| Design and synthesis for biological activity | Various | Bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives | Melanin-concentrating hormone receptor R1 antagonists | nih.gov |

| Corey-Chaykovsky cyclopropanation | Masked o-benzoquinones (MOBs) | Functionalized bicyclo[4.1.0]heptane derivatives (e.g., bicyclo[4.1.0]heptenones) | Synthesis of highly substituted frameworks | researchgate.net |

| Various cyclization strategies | Diverse precursors | Bicyclo[4.1.0]heptanes, azabicyclo[4.1.0]heptanes, oxabicyclo[4.1.0]heptanes | Access to a broad range of biologically active scaffolds | nih.gov |

Reactivity and Mechanistic Investigations of Norcarane Transformations

Norcarane (B1199111) as a Mechanistic Probe in Enzyme-Catalyzed Oxidations

This compound, also known as bicyclo[4.1.0]heptane, serves as a valuable mechanistic probe for investigating enzyme-catalyzed hydrocarbon oxidation reactions. nih.gov Its utility stems from the principle that different reaction mechanisms—concerted, radical-based, or cation-based—result in distinct product distributions. nih.govnih.gov The formation of specific rearranged products from the strained bicyclic structure of this compound can reveal the presence and nature of short-lived, high-energy intermediates that are otherwise difficult to detect. nih.gov However, studies have shown that iron-containing enzymes can also catalyze desaturase reactions, converting this compound into 2-norcarene and 3-norcarene. nih.govacs.org These olefinic products can be further oxidized by the same enzymes, leading to a complex mixture of over 20 different products, which can complicate the analysis of the primary oxidation pathways. nih.govnih.govacs.org

Monooxygenases are a class of enzymes that incorporate one atom of molecular oxygen into a substrate. nih.govwikipedia.orgresearchgate.net this compound has been widely employed to elucidate the intricate mechanisms of these enzymes, particularly iron-containing monooxygenases like cytochrome P450 and soluble methane (B114726) monooxygenase (sMMO). nih.govnih.gov

The cytochrome P450 (P450) superfamily of heme-containing enzymes are critical catalysts for the oxidation of a vast array of substrates. nih.govwikipedia.org The mechanism of P450-catalyzed hydroxylation has been investigated using this compound with several bacterial and mammalian enzymes, including P450cam (CYP101), P450BM3 (CYP102), CYP2B1, and CYP2E1. nih.govacs.org

In these studies, the oxidation of this compound consistently yields products that point to the formation of a radical intermediate. nih.govacs.org The major products are typically endo- and exo-2-norcaranol, with smaller amounts of 3-norcaranols and the corresponding ketones. nih.gov Crucially, the detection of rearranged products provides deeper mechanistic insight. The formation of (2-cyclohexenyl)methanol is attributed to a radical intermediate, while 3-cycloheptenol is considered to arise from a cationic intermediate. nih.gov With the exception of CYP2E1, trace amounts of the cation-derived product were observed in the P450-catalyzed reactions. nih.govacs.org The consistent pattern of rearrangement across these different P450 enzymes supports a radical rebound mechanism for hydrocarbon hydroxylation. nih.gov

Soluble methane monooxygenase (sMMO) is a bacterial diiron-containing enzyme that catalyzes the challenging conversion of methane to methanol. nih.govrsc.orgwikipedia.org When sMMO from Methylosinus trichosporium OB3b is presented with this compound, it produces a suite of products that indicate a stepwise reaction mechanism involving both radical and cationic intermediates. nih.gov The observed products include 2- and 3-norcaranols, as well as 3-hydroxymethylcyclohexene (characteristic of a radical intermediate) and 3-cycloheptenol (characteristic of a cationic intermediate). nih.gov

Transient kinetic studies have identified several distinct intermediates in the sMMO catalytic cycle. nih.gov The presence of this compound specifically accelerates the decay of one of these, a high-valent bis-μ-oxo Fe(IV)2 cluster known as intermediate Q, confirming that this species is responsible for the oxidation chemistry. nih.gov The product distribution is consistent with a mechanism initiated by hydrogen atom abstraction from this compound by intermediate Q to form a substrate radical intermediate. nih.gov This intermediate can then follow one of three pathways: oxygen rebound to form norcaranols, intramolecular rearrangement followed by oxygen rebound to yield 3-hydroxymethylcyclohexene, or further oxidation (loss of a second electron) to a cationic intermediate that subsequently reacts with hydroxide to form 3-cycloheptenol. nih.gov

The product profile from this compound oxidation provides a chemical fingerprint of the transient reactive intermediates generated within the enzyme's active site. nih.govacs.org By analyzing the structure and yield of these products, researchers can infer the nature and lifetimes of these fleeting species. nih.govnih.gov

The formation of rearranged products during this compound oxidation by P450 and sMMO enzymes provides strong evidence for the existence of discrete radical intermediates. nih.govnih.gov The yield of the rearranged alcohol, (2-cyclohexenyl)methanol, relative to the unrearranged alcohols, allows for the calculation of the radical intermediate's lifetime, using the known rate of rearrangement for the norcaranyl radical (k = 2 x 10⁸ s⁻¹) as a "radical clock". nih.govacs.org

Studies with four different P450 enzymes demonstrated the formation of radical intermediates with calculated lifetimes in the picosecond range. acs.org For sMMO, a lower limit for the lifetime of the putative radical intermediate was estimated to be 20 picoseconds. nih.gov It is important to note that subsequent research has revealed that desaturase side reactions produce norcarenes, which are then oxidized to products that can co-elute with (2-cyclohexenyl)methanol during gas chromatography analysis. nih.govnih.govacs.org This suggests that the actual yields of the radical-derived product may be lower than initially reported, and consequently, the calculated radical lifetimes represent upper limits. acs.orgresearchgate.net

| Enzyme | Calculated Radical Lifetime (ps) |

|---|---|

| P450cam (CYP101) | 52 |

| P450BM3 (CYP102) | 44 |

| CYP2B1 | 16 |

| CYP2E1 | 35 |

Data sourced from studies on hydrocarbon hydroxylation mechanisms by two mammalian and two bacterial cytochrome P450 enzymes. nih.govacs.org

The detection of 3-cycloheptenol in the product mixtures from both sMMO and P450-catalyzed oxidations of this compound is ascribed to the formation of a cationic intermediate. nih.govnih.gov The formation of this product is consistent with results from previous studies using other mechanistic probes with the same enzymes. nih.gov

In the proposed mechanism for sMMO, the cationic intermediate arises from the loss of a second electron from the initial substrate radical. nih.gov This carbocation is then trapped by OH- to yield the final alcohol product. nih.gov For P450 enzymes, trace amounts of the cation-derived product are also observed, suggesting that a similar pathway may exist as a minor channel in these systems. nih.gov The generation of cationic intermediates can lead to molecular rearrangements, where the initial carbon skeleton is altered to form a more stable carbocation before the final product is formed. msu.edu While the radical pathway is predominant in these enzymatic oxidations of this compound, the presence of cation-derived products highlights the complexity of the reactive landscape within the enzyme active sites. nih.govnih.gov An alternative hypothesis has been suggested that the product typically assigned to a radical pathway, (2-cyclohexenyl)methanol, could potentially arise from a previously unappreciated reactivity of norcaranyl cationic intermediates, although this remains a topic of investigation. nih.govresearchgate.net

Analysis of Hydroxylation Regioselectivity and Product Distributions

The enzymatic hydroxylation of this compound results in a variety of products, with the regioselectivity being highly dependent on the specific enzyme system involved. Generally, oxidation occurs at the C2, C3, and C7 (bridgehead) positions of the this compound scaffold.

In studies involving cytochrome P450 enzymes, the major products are typically endo- and exo-2-norcaranol, accounting for over 75% of the product mixture. researchgate.net Smaller quantities of 3-norcaranols and the corresponding ketones, 2-norcaranone and 3-norcaranone, are also formed. researchgate.net The preference for the C2 position is significant.

Conversely, the non-heme diiron hydroxylase AlkB exhibits a different regioselectivity. With AlkB, the major hydroxylation product is endo-3-norcaranol, with a smaller amount of the exo-3-isomer. nih.gov Hydroxylation at the C2 position, leading to rearranged and unrearranged alcohol products, occurs to a lesser extent. nih.gov This preference for the C3 position, despite it having a stronger C-H bond, suggests that substrate binding and steric factors within the enzyme's active site play a more dominant role than the thermodynamic stability of the C-H bonds. nih.gov

The distribution of products from this compound oxidation can be influenced by factors such as the specific enzyme preparation and substrate concentration. For instance, with a purified form of AlkB from Alcanivorax borkumensis, a higher proportion of desaturation products (norcarenes) was observed compared to less pure preparations, which in turn affected the relative amount of 3-norcaranol. nih.gov Furthermore, the lifetime of radical intermediates formed during the reaction can vary with experimental conditions, such as substrate concentration, which can also impact the final product distribution. researchgate.net

Table 1: Product Distribution from this compound Oxidation by AlkB

| Product | Percentage of Total Products |

| C3 Hydroxylation Products | 43% |

| Desaturation Products | 31% |

| C2 Hydroxylation Products | 26% |

| Data derived from studies with purified AlkB. researchgate.net |

Role of Desaturation Reactions in Complex Product Mixtures

Desaturation reactions, which lead to the formation of 2-norcarene and 3-norcarene, are significant competing pathways in the enzymatic oxidation of this compound by various iron-containing enzymes. nih.govnih.gov These reactions contribute substantially to the complexity of the product mixtures, with norcarenes and their subsequent oxidation products sometimes accounting for up to half of the total oxidation products. nih.govnih.gov The formation of these unsaturated derivatives complicates the analysis of reaction mechanisms, as the secondary oxidation products of the norcarenes can co-elute with the primary oxidation products of this compound, making accurate identification and quantification challenging. nih.govnih.gov

Studies have shown that both cytochrome P450 enzymes and diiron enzymes, such as soluble methane monooxygenase (sMMO), toluene monooxygenase (ToMO), and phenol hydroxylase (PH), catalyze these desaturation reactions. nih.govnih.gov The efficiency of these desaturation pathways is noteworthy, and it is suggested that any mechanistic probe with a reactive C-H bond adjacent to the primary oxidation site may be susceptible to such reactions. nih.gov

Investigations using deuterated this compound analogs have been crucial in elucidating the origin of these desaturation products. For example, with the enzyme AlkB, deuteration at the C3 position of this compound led to a significant reduction in the formation of desaturation products, indicating that these products primarily arise from hydrogen abstraction at the C3 position. nih.govresearchgate.net This finding supports a mechanism where an initial C-H abstraction at C3 can lead to either hydroxylation or a second hydrogen abstraction to form the corresponding norcarene. nih.govresearchgate.net

Table 2: Yields of Norcarenes from Enzyme-Catalyzed Oxidations of this compound

| Enzyme | Total Yield of Norcarenes (nmol) | Percentage of Oxidation Products that are Norcarenes |

| CYP2B1 | 1.8 | 32% |

| CYPΔ2B4 | 1.9 | 36% |

| CYPΔ2E1 | 1.4 | 48% |

| CYPΔ2E1 T303A | 1.1 | 42% |

| sMMO | 10.3 | 24% |

| ToMO | 1.4 | 15% |

| PH | 0.8 | 13% |

| Data adapted from studies on various iron-containing enzymes. nih.gov |

Modulation of Enzyme Binding Affinity and Substrate Specificity

The interaction between this compound and the active site of an enzyme is a critical determinant of the reaction's outcome, influencing both substrate specificity and the distribution of products. The binding affinity, which is the strength of the interaction between the enzyme and its substrate, plays a crucial role in determining which substrate is acted upon, especially in a physiological setting where multiple potential substrates may be present. nih.govresearchgate.net

The regioselectivity of this compound hydroxylation by different enzymes highlights the importance of the enzyme's active site architecture. For instance, the preference of AlkB to hydroxylate the sterically less hindered C3 position of this compound, even though it involves breaking a stronger C-H bond compared to the C2 position, is attributed to the constraints of a restricted active site at the end of a substrate channel. nih.gov This suggests that the way this compound fits into the active site dictates which C-H bond is presented to the reactive oxygen species.

To improve the utility of this compound as a mechanistic probe, researchers have synthesized substituted this compound derivatives. The rationale is that the addition of substituents can enhance the binding affinity for the enzyme and thereby improve the regioselectivity of the oxidation. researchgate.net By creating a more specific fit between the probe and the enzyme's active site, a more defined and interpretable product profile can be obtained. researchgate.net

The concept of "induced fit," where the initial weak interaction between the enzyme and substrate leads to conformational changes in the enzyme that strengthen the binding, is also relevant. jackwestin.com This dynamic process ensures optimal orientation of the substrate for catalysis. jackwestin.comuhcl.edu The energy derived from these enzyme-substrate interactions, known as binding energy, not only contributes to lowering the activation energy of the reaction but is also a key factor in the enzyme's specificity. uhcl.edu

Rearrangement Reactions Involving this compound Systems

Radical-Initiated Rearrangements and Their Mechanistic Implications

The detection of rearranged products in the oxidation of this compound provides strong evidence for the involvement of radical intermediates. researchgate.net Specifically, the formation of (2-cyclohexenyl)methanol is considered a diagnostic marker for a radical-mediated pathway. researchgate.net This rearrangement occurs via the opening of the cyclopropane (B1198618) ring of the 2-norcaranyl radical.

The ratio of rearranged to unrearranged products can be used to estimate the lifetime of the radical intermediate. For the 2-norcaranyl radical, the rearrangement rate is known, allowing for the calculation of an apparent radical lifetime. nih.gov Studies with the enzyme AlkB have shown that the 2-norcaranyl radical intermediate is relatively long-lived, with an estimated lifetime of approximately 15 nanoseconds. nih.gov This allows for significant rearrangement to occur before the radical is quenched by the "oxygen rebound" step to form the alcohol.

The use of deuterated substrates has further refined the understanding of these radical pathways. In the case of AlkB, deuteration at the C3 position of this compound dramatically shifted the product distribution, making the radical-rearranged alcohol the major product. researchgate.net This is due to a large kinetic isotope effect that slows down the reaction at the C3 position, making the C2 hydroxylation and subsequent radical rearrangement pathway more favorable. nih.govresearchgate.net

Cation-Mediated Rearrangements and Skeletal Transformations

In addition to radical-initiated rearrangements, this compound can also undergo transformations indicative of cationic intermediates. The formation of 3-cycloheptenol is considered a signature product of a cation-mediated rearrangement. researchgate.net This product arises from the opening of the cyclopropane ring to form a cycloheptyl cation, which is then trapped by water.

The detection of 3-cycloheptenol in the product mixtures of this compound oxidation by cytochrome P450 enzymes suggests that a pathway involving a cationic intermediate is operative, at least as a minor route. researchgate.net However, in some enzyme systems, such as AlkB and toluene monooxygenase (T4MO), this ring expansion product is not detected. nih.gov This indicates that the formation of cationic intermediates is not a universal feature of this compound oxidation and is dependent on the specific enzyme involved.

The propensity for skeletal rearrangements is a general feature of carbocation chemistry, where the migration of carbon-carbon bonds can lead to more stable carbocation intermediates and ultimately to structurally diverse products. In synthetic chemistry, such cation-mediated rearrangements are exploited to create complex molecular scaffolds from simpler precursors. nih.gov

Other Significant Chemical Transformations

Selective Halogenation Reactions of this compound

The halogenation of this compound (bicyclo[4.1.0]heptane) proceeds primarily through a free-radical chain mechanism, particularly under UV irradiation or at high temperatures. This process involves the substitution of a hydrogen atom on the this compound framework with a halogen. The regioselectivity and stereochemistry of these reactions are influenced by the stability of the resulting radical intermediates and the nature of the halogenating agent.

Free-radical halogenation is notoriously unselective, often yielding a mixture of isomeric products. researchgate.net In the case of this compound, halogenation can occur at various positions on the cyclohexane (B81311) ring. The stability of the intermediate radical plays a crucial role in determining the product distribution, with the order of stability being tertiary > secondary > primary. nih.gov

Research into the chlorination of this compound has shown that the reaction can lead to rearranged products, which is indicative of the formation of a carbon radical intermediate. organic-chemistry.org The less selective nature of chlorine radicals often results in a statistical distribution of monochlorinated products, adjusted for the reactivity of different C-H bonds. youtube.comyoutube.com

Bromination, in contrast, is generally more selective than chlorination. youtube.comrushim.ru The bromine radical is less reactive and therefore more discerning in abstracting a hydrogen atom, preferentially attacking the C-H bond that leads to the most stable radical intermediate. nih.govresearchgate.net For this compound, this would favor substitution at the tertiary bridgehead carbons (C1 and C6) or the secondary carbons of the cyclohexane ring over the primary hydrogens of the cyclopropane ring. Photobromination using N-bromosuccinimide (NBS) is a common method for achieving selective allylic or benzylic bromination and can be applied to achieve higher selectivity in alkane halogenation as well. youtube.com

The stereochemical outcome of these reactions is often complex. If a chiral center is formed during the halogenation of an achiral starting material like this compound, a racemic mixture of enantiomers is typically produced. This is because the intermediate radical is often planar, allowing for the halogen to attack from either face with equal probability.

Table 1: Regioselectivity in the Free-Radical Halogenation of Alkanes

| Halogen | Relative Reactivity (Tertiary C-H) | Relative Reactivity (Secondary C-H) | Relative Reactivity (Primary C-H) | Selectivity |

| Chlorine | 5.2 | 3.6 | 1 | Low |

| Bromine | 1640 | 82 | 1 | High |

Ring-Opening Processes of the this compound Cyclopropane Moiety

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain. These transformations can be initiated by various reagents and conditions, including electrophiles, acids, and transition metals.

Electrophilic and Acid-Catalyzed Ring-Opening:

Electrophilic addition of acids, such as hydrogen halides (HX), to this compound can lead to the cleavage of a C-C bond in the cyclopropane ring. The mechanism typically involves the protonation of the cyclopropane ring, which can be considered a weak nucleophile, to form a carbocationic intermediate. This intermediate is then attacked by a nucleophile. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. For instance, reaction with a protic acid can lead to the formation of cycloheptyl derivatives.

Concentrated sulfuric acid can also induce the isomerization and cleavage of alkanes, and its reaction with this compound would be expected to proceed through carbocationic intermediates, potentially leading to a complex mixture of rearranged and ring-opened products. nrochemistry.comresearchgate.netresearchgate.netorgsyn.org

Transition Metal-Catalyzed Ring-Opening:

Transition metals can catalyze the ring-opening of cyclopropanes through various mechanisms. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgchemistrysteps.com For example, palladium-catalyzed reactions can proceed via oxidative addition of the metal into a C-C bond of the cyclopropane ring. leah4sci.com The resulting metallacyclobutane intermediate can then undergo further transformations. Rhodium-based catalysts have also been investigated for the ring-opening of cyclic hydrocarbons. These reactions can offer a degree of control over the regioselectivity and stereoselectivity of the ring-opening process.

The specific products formed in these ring-opening reactions are highly dependent on the reaction conditions, the nature of the catalyst, and the substituents present on the this compound skeleton.

Table 2: Examples of Reagents for Cyclopropane Ring-Opening

| Reagent Type | Specific Example | General Outcome |

| Protic Acids | HCl, HBr | Halogenated cycloheptanes |

| Strong Acids | H₂SO₄ | Isomerization and fragmentation products |

| Transition Metals | Pd(0), Rh(I) complexes | Insertion into C-C bonds leading to various rearranged products |

Oxidation and Reduction Chemistry of Functionalized Norcaranes

The presence of functional groups on the this compound skeleton allows for a variety of oxidation and reduction reactions, targeting either the functional group or the bicyclic framework itself.

Oxidation of Functionalized Norcaranes:

The oxidation of this compound derivatives can lead to a range of products depending on the oxidizing agent and the substrate. For instance, enzyme-catalyzed oxidations of this compound itself have been shown to produce a complex mixture of products, including 2-norcaranol, 3-norcaranol, 2-norcaranone, and 3-norcaranone, as well as ring-opened and desaturated products. organic-chemistry.org This highlights the various positions susceptible to oxidation.

Standard laboratory oxidizing agents can be used for more selective transformations of functionalized norcaranes. For example, the oxidation of a secondary alcohol, such as norcaranol, with reagents like chromic acid or pyridinium chlorochromate (PCC) would yield the corresponding ketone, norcaranone. rushim.ruwikipedia.org The choice of oxidant is crucial to avoid over-oxidation or side reactions.

The Baeyer-Villiger oxidation provides a method for converting ketones to esters or lactones. leah4sci.com When applied to a cyclic ketone like norcaranone, this reaction would result in the insertion of an oxygen atom adjacent to the carbonyl group, leading to a lactone. The regioselectivity of this reaction is predictable, with the more substituted carbon atom typically migrating.

Reduction of Functionalized Norcaranes:

The reduction of functionalized norcaranes primarily involves the transformation of carbonyl groups. For example, norcaranone can be reduced to the corresponding alcohol, norcaranol, using various reducing agents. Sodium borohydride (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. The stereoselectivity of this reduction can be influenced by the steric environment around the carbonyl group, potentially leading to a mixture of endo and exo alcohol isomers.

For the complete removal of a carbonyl group, the Wolff-Kishner reduction, which converts ketones to alkanes under basic conditions, can be employed. youtube.com This would transform norcaranone back to the parent this compound.

Table 3: Common Oxidation and Reduction Reactions of Functionalized Norcaranes

| Starting Material | Reagent(s) | Product(s) | Transformation |

| Norcaranol (secondary alcohol) | CrO₃, PCC | Norcaranone | Oxidation |

| Norcaranone | m-CPBA | Bicyclo[4.2.0]octan-7-one (lactone) | Baeyer-Villiger Oxidation |

| Norcaranone | NaBH₄ | Norcaranol | Reduction |

| Norcaranone | H₂NNH₂/KOH | This compound | Wolff-Kishner Reduction |

Theoretical and Computational Chemistry of Norcarane Systems

Quantum Chemical Studies on Reaction Mechanisms and Electronic Structure

Quantum chemical methods are essential tools for investigating the intricate details of chemical reactions and the electronic properties of molecules. For norcarane (B1199111) systems, these studies often focus on reaction pathways, the nature of intermediates, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications to this compound Reactions

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT has been applied to study various reactions involving this compound, providing insights into their mechanisms and energetics. For instance, DFT calculations have been employed to investigate the oxidation of this compound catalyzed by metal complexes, such as oxo-manganese(V) porphyrin complexes. These studies can reveal the rate-determining steps, such as hydrogen abstraction, and the influence of factors like the charge of the metal complex on reaction barriers. researchgate.net DFT has also been used in studies exploring the effect of complexed metal cations on this compound-based radical clock reactions. semanticscholar.org Furthermore, DFT calculations have contributed to understanding the mechanisms of reactions involving this compound as a mechanistic probe in enzymatic oxidations, including those catalyzed by nitrobenzene (B124822) 1,2-dioxygenase. rsc.org

Investigation of Electronic Structures of this compound and Its Intermediates

Understanding the electronic structure of this compound and the intermediates formed during its reactions is crucial for elucidating reactivity and selectivity. Quantum chemical calculations, including DFT, provide detailed information about electron distribution, molecular orbitals, and spin densities. Studies on the oxidation of this compound by oxo-manganese(V) porphyrin complexes, for example, have utilized electronic structure analysis to understand the C-H activation step. This analysis can show how electron transfer occurs through the interaction of molecular orbitals and how the charge of the complex affects the energy gap between donor and acceptor orbitals, influencing the reaction barrier. researchgate.net Investigations into enzyme-catalyzed oxidations using this compound as a probe have also involved examining the electronic structure of radical and cationic intermediates to understand their behavior and subsequent product formation. acs.org

Characterization of Transition States and Energetics of Reaction Pathways

Computational chemistry allows for the characterization of transition states, which are crucial, high-energy configurations along a reaction pathway that connect reactants to products. savemyexams.com, numberanalytics.com By locating and analyzing these transition states, researchers can determine activation energies and understand the energy profile of a reaction. savemyexams.com For this compound reactions, computational studies have characterized transition states to understand selectivity and reaction outcomes. For example, in studies of organocatalytic reactions that form the this compound scaffold, the lowest energy transition states for the initial steps have been identified and analyzed to explain the observed stereochemistry. sci-hub.se, researchgate.net Characterization of transition states in enzyme-catalyzed reactions of this compound helps to understand the energy barriers for different competing pathways, such as hydroxylation, desaturation, and radical rearrangement. researchgate.net, nih.gov

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling techniques, such as docking and molecular dynamics simulations, are valuable for studying how this compound interacts with enzymes. These methods provide insights into binding modes, stability of complexes, and the dynamic behavior of this compound within the enzymatic environment. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Enzymatic Environments

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a molecule and its environment over time. researchgate.net For this compound in enzymatic environments, MD simulations can reveal the flexibility of the enzyme's active site, the stability of the enzyme-norcarane complex, and how the substrate moves within the binding pocket. researchgate.net These simulations can complement docking studies by providing information about the fluctuations and conformational changes that occur upon substrate binding. researchgate.net While specific MD simulation data for this compound with enzymes were not detailed in the search results, MD simulations are a standard technique for studying enzyme-substrate interactions and the dynamics of catalytic reactions. utupub.fi, acs.org, nih.gov, researchgate.net, boku.ac.at Applying MD simulations to this compound-enzyme systems would allow for a more detailed understanding of the molecular recognition process and the events leading up to the chemical transformation.

Table 1: Computational Studies on this compound Reactions

| Study Type | Method Used | Key Findings | Relevant Outline Section |

| Oxidation Mechanism | DFT | Identified rate-determining steps (H-abstraction), influence of complex charge on barriers. researchgate.net | 4.1.1, 4.1.3 |

| Radical Clock Reactions | DFT | Investigated the effect of complexed lithium cation on radical clock behavior. semanticscholar.org | 4.1.1 |

| Enzymatic Oxidation | DFT, ONIOM | Provided insights into mechanisms and intermediate formation (radical, cationic). acs.org, rsc.org | 4.1.1, 4.1.2 |

| Electronic Structure | DFT | Analyzed electron transfer and orbital interactions in C-H activation. researchgate.net | 4.1.2 |

| Transition State Analysis | DFT | Characterized transition states in organocatalytic reactions forming this compound scaffold. sci-hub.se, researchgate.net | 4.1.3 |

| Transition State Analysis | DFT | Characterized transition states in enzyme-catalyzed reactions (hydroxylation, desaturation, rearrangement). researchgate.net, nih.gov | 4.1.3 |

| Enzyme-Substrate Binding | Docking | Predicts binding poses and affinities in enzyme active sites. chemrevlett.com, mdpi.com | 4.2.1 |

| Enzyme-Substrate Dynamics | MD | Provides dynamic view of interactions and conformational changes in enzymatic environments. utupub.fi, acs.org, nih.gov, researchgate.net, boku.ac.at | 4.2.2 |

Theoretical Insights into Reactive Intermediates

Computational studies have provided significant insights into the nature and behavior of reactive intermediates derived from this compound, specifically radical and cationic species.

Computational Characterization of Radical and Cationic Species

Computational chemistry, including density functional theory (DFT) and ab initio methods, has been employed to characterize the structures and energies of this compound-based radicals and cations. Studies on the 2-norcaranyl radical, for instance, have explored its stable conformations, identifying both chair-like and boat-like structures with respect to one methylene (B1212753) group in the six-membered ring. researchgate.net

This compound has also served as a diagnostic probe in studies of enzyme-catalyzed hydrocarbon oxidation reactions, where the formation of different products can indicate the involvement of radical or cationic intermediates. acs.orgresearchgate.netnih.gov Computational studies on the monooxygenation of this compound by enzymes like Rieske dioxygenases suggest the formation of a substrate radical intermediate, as evidenced by the observation of rearrangement products. nih.govnih.gov The estimated lifetime of this radical intermediate has been determined experimentally and is consistent with values obtained from studies of other sterically hindered probes. acs.org

While radical intermediates appear significant in some enzymatic reactions, the formation of ring expansion products characteristic of cationic intermediates is observed to a lesser extent or not at all in these specific cases. nih.govnih.gov However, computational studies have also investigated cationic species related to this compound systems, such as cation radical complexes. researchmap.jp The study of the norbornyl cation, a related bicyclic system, highlights the role of computational chemistry in supporting the understanding of nonclassical cation structures. github.io

Theoretical Examination of External Factors on Radical Clock Behavior (e.g., Lithium Cations)

The rearrangement of this compound-based radicals, particularly the 2-norcaranyl radical to the 3-cyclohexenylmethyl radical, serves as a "radical clock" to probe reaction mechanisms and radical lifetimes. researchgate.netresearchgate.netnih.govresearchgate.net Computational studies have investigated how external factors, such as the presence of complexed metal cations, can influence the rate of this radical rearrangement. nih.govresearchgate.net

Density-functional theory and ab initio calculations have shown that complexation with a lithium cation can significantly lower the barrier to the radical clock rearrangement of the 2-norcaranyl radical. nih.govresearchgate.net This suggests that metal ions can play a role in accelerating these types of radical rearrangements. researchgate.net However, model calculations examining the mechanism of this compound hydroxylation by cytochrome P450 suggest that significant electrostatic catalysis from the enzyme's active site may not be expected for this specific rearrangement. researchgate.netresearchgate.net

The rate of the oxygen rebound step, which follows hydrogen atom abstraction and involves the radical intermediate, has also been investigated computationally and experimentally. Using this compound as a radical clock, the oxygen rebound rate in some systems has been determined to be very rapid, leading to short substrate radical lifetimes in the picosecond to nanosecond range. researchgate.netchemrxiv.orgacs.org Computational studies have also explored the factors controlling hydroxylation versus desaturation pathways in enzymatic reactions involving this compound radicals. nih.gov

Valence Isomerization and Quantum Mechanical Effects

The valence isomerization between norcaradiene and cycloheptatriene (B165957) is a classic example in organic chemistry that has been extensively studied using computational methods, revealing the significant role of quantum mechanical effects, particularly heavy-atom tunneling, at lower temperatures.

Computational Analysis of the Norcaradiene-Cycloheptatriene Equilibrium

The equilibrium between norcaradiene (bicyclo[4.1.0]hepta-2,4-diene) and cycloheptatriene (cyclohepta-1,3,5-triene) involves an orbital-symmetry allowed disrotatory electrocyclic reaction. nih.govacs.orgacs.orgscribd.com While cycloheptatriene is generally considered thermodynamically more stable, computational studies have provided detailed insights into the energy landscape and the factors influencing this equilibrium. nii.ac.jp

State-of-the-art quantum chemical calculations have revisited this equilibrium, revealing noticeable discrepancies with some previous experimental data, especially at low temperatures. nih.govacs.orgacs.orgnih.govresearchgate.net Computational analyses have been carried out using various methods, including double hybrid functionals with empirical dispersion correction and correlation consistent basis sets, with energy refinements performed by extrapolating to the complete basis set limit. nih.govacs.orgresearchgate.net These studies have aimed to provide an accurate reinterpretation of the kinetic and thermodynamic data for this isomerization. nih.govacs.orgresearchgate.net

Computational methods have the advantage of enabling reliable insight into the reaction energies and aromatic features of the parent isomers and their heteroatom analogues. nih.govsemanticscholar.orgbeilstein-journals.org Strong electron-withdrawing groups at the methylene bridge can shift the equilibrium in favor of the norcaradiene isomer. semanticscholar.org Theoretical calculations have also characterized the geometry of norcaradiene, showing specific bond angles. semanticscholar.org

Exploration of Heavy-Atom Quantum Tunneling in this compound Systems

Recent computational studies have provided compelling evidence that the norcaradiene-cycloheptatriene isomerization is significantly controlled by heavy-atom quantum tunneling (QMT), particularly at low temperatures. nih.govacs.orgacs.orgscribd.comnih.govresearchgate.net This quantum effect allows the reaction to occur at energies below the classical barrier, dramatically increasing the reaction rate at low temperatures. nih.govacs.orgresearchgate.net

Computational kinetic calculations incorporating multidimensional quantum tunneling corrections show a significant deviation from Arrhenius behavior at lower temperatures. nih.govacs.org For example, at 100 K, the calculated rate constant including tunneling is orders of magnitude higher than the classical rate constant. nih.govacs.org This effect results in an extremely short half-life for norcaradiene at low temperatures, consistent with its elusive nature and difficulty in experimental detection. nih.govacs.orgacs.orgscribd.comnih.govresearchgate.net

The influence of QMT has been observed up to relatively high temperatures (e.g., 190 K) for both the forward (norcaradiene to cycloheptatriene) and reverse isomerization reactions. acs.org While light atom tunneling is more commonly discussed, studies on this compound highlight the crucial role that heavy-atom tunneling can play in the isomerization of organic molecules. nih.govacs.org This phenomenon has also been explored in other related bicyclic systems. nih.govacs.org

The computational exploration of heavy-atom tunneling in the norcaradiene-cycloheptatriene system expands the repertoire of organic reactions where this exotic quantum effect is reasonably involved. nih.govacs.orgresearchgate.net

Applications of Norcarane in Organic Synthesis and Chemical Biology Research

Norcarane (B1199111) as a Versatile Scaffold for Complex Molecule Construction

The bicyclo[4.1.0]heptane scaffold of this compound provides a rigid framework that can be strategically functionalized to build more intricate molecular structures. researchgate.net Its strained cyclopropane (B1198618) ring can undergo ring-opening reactions, offering pathways to diverse substitution patterns and stereochemistries. researchgate.net

Building Blocks for Polycyclic Natural Product Synthesis

The this compound core can serve as a starting point or intermediate for the synthesis of polycyclic natural products. The inherent bicyclic nature and potential for stereocontrol during its formation and subsequent transformations make it suitable for constructing the complex ring systems found in many natural products. While specific examples of this compound being directly incorporated as a building block into polycyclic natural products are not extensively detailed in the search results, the synthesis of this compound derivatives and related bicyclic systems is discussed in the context of generating complex structures and unnatural amino acids, which can be components of larger molecules, including those related to natural products. researchgate.netsemanticscholar.org The Simmons-Smith reaction, a common method for synthesizing this compound, involves the cyclopropanation of cyclohexene (B86901), a fundamental reaction in building cyclic systems. wikipedia.orgrushim.ru

Precursors for Carbocyclic Nucleoside Analogues

This compound-based scaffolds have been explored in the synthesis of carbocyclic nucleoside analogues. researchgate.netacs.orgresearchgate.net These analogues are compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring system, such as the bicyclo[4.1.0]heptane framework of this compound. acs.orgresearchgate.net This modification can lead to altered pharmacokinetic properties and biological activity, making them of interest as potential antiviral agents. researchgate.netacs.org Asymmetric synthesis routes starting from precursors like 1,4-cyclohexanedione (B43130) have been developed to construct these this compound-based nucleoside analogues incorporating different nucleobases. researchgate.netacs.orgresearchgate.net

Refinement and Development of Mechanistic Probes in Bioorganic Chemistry

This compound has gained significant prominence as a mechanistic probe, particularly in the study of enzyme-catalyzed oxidation reactions. Its structure allows for the detection of transient intermediates, such as radicals or cations, based on characteristic rearrangement products. rsc.orgresearchgate.netcapes.gov.brnih.gov

Design and Synthesis of Advanced this compound-Based Probes

The design of advanced this compound-based probes involves introducing substituents onto the bicyclo[4.1.0]heptane ring. rsc.orgresearchgate.netresearchgate.net These substituents can influence the enzyme's binding affinity and the regioselectivity of oxidation, thereby providing more detailed information about the enzyme's active site and catalytic mechanism. rsc.orgresearchgate.netresearchgate.net Diastereoselective synthetic methods have been developed to prepare substituted norcaranes with defined stereochemistries for use as these advanced probes. rsc.orgresearchgate.net

Methodological Improvements for Radical Clock Studies

This compound functions as a "radical clock" due to the known rate of rearrangement of the 2-norcaranyl radical. researchgate.netcapes.gov.brfrontiersin.orgpnas.org By examining the ratio of rearranged products to direct oxidation products, researchers can infer the lifetime of radical intermediates generated during enzymatic reactions. researchgate.netcapes.gov.brfrontiersin.orgpnas.org The radical rearrangement rate of the 2-norcaranyl radical is approximately 2 x 108 s-1. researchgate.netcapes.gov.brpnas.org Studies using this compound as a radical clock have provided insights into the mechanisms of various enzymes, including cytochrome P450 enzymes and soluble methane (B114726) monooxygenase (sMMO). researchgate.netcapes.gov.brnih.govresearchgate.netfrontiersin.orgpnas.orgnih.gov However, research has also shown that this compound can undergo desaturation reactions catalyzed by some iron-containing enzymes, yielding norcarenes, which can be further oxidized, complicating the interpretation of product mixtures in mechanistic studies. researchgate.netufl.eduacs.orgresearchgate.net This highlights the need for careful analysis and identification of all reaction products when using this compound as a probe. researchgate.netufl.eduacs.org

Contributions to Understanding Biological Catalysis

This compound has played a role in advancing the understanding of biological catalysis, particularly concerning the mechanisms of metalloenzymes involved in oxidation reactions. researchgate.netnih.govresearchgate.netfrontiersin.orgpnas.orgnih.govufl.eduacs.orgprinceton.edu Studies using this compound as a diagnostic substrate have helped to distinguish between different enzymatic mechanisms, such as those employed by AlkB-like enzymes and cytochrome P450s. frontiersin.org The product distribution from this compound oxidation can indicate whether a reaction proceeds via a concerted, radical, or cationic intermediate. researchgate.netcapes.gov.brnih.govresearchgate.netnih.gov For instance, the detection of 3-hydroxymethylcyclohexene is often indicative of a radical intermediate, while 3-cycloheptenol may suggest a cationic intermediate. nih.govresearchgate.netnih.govufl.eduacs.org Research with this compound has provided evidence supporting radical rebound mechanisms in certain enzyme-catalyzed hydroxylations. capes.gov.brresearchgate.netpnas.orgnih.gov Despite its utility, the complexity introduced by side reactions like desaturation underscores the challenges and ongoing refinements in using such probes to fully elucidate intricate biological catalytic pathways. researchgate.netufl.eduacs.org

Elucidation of Cytochrome P450 and Monooxygenase Mechanisms

This compound has been widely utilized as a mechanistic probe in studies investigating the catalytic mechanisms of various iron-containing enzymes, including cytochrome P450 (CYP) enzymes and other monooxygenases. researchgate.netnih.govresearchgate.net These enzymes are known for their ability to catalyze the oxidation of a wide range of substrates, often via complex mechanisms involving high-valent intermediates. researchgate.netnih.gov

As a mechanistic probe, this compound is capable of detecting the presence of cationic or radical intermediates that may arise during enzymatic reactions. rsc.orgresearchgate.netnih.govresearchgate.net The strained cyclopropane ring in this compound can undergo characteristic rearrangements depending on the nature of the intermediate formed. By analyzing the product distribution resulting from the enzymatic oxidation of this compound, researchers can infer details about the reaction pathway and the intermediates involved. researchgate.netnih.gov

Studies employing this compound have provided significant insights into the radical rebound mechanism, a widely accepted model for C-H hydroxylation catalyzed by many monooxygenases, including cytochrome P450 enzymes. nih.govnih.govacs.org In this mechanism, a high-valent iron-oxo species abstracts a hydrogen atom from the substrate, generating a substrate radical and a hydroxyl radical fragment. The substrate radical then rapidly "rebounds" with the hydroxyl radical to form the hydroxylated product. nih.gov this compound's structure allows for characteristic rearrangements if a radical intermediate is formed, providing evidence for or against this rebound mechanism and allowing for the estimation of the lifetime of the radical intermediate. nih.govnih.gov

For instance, oxidation of this compound by hepatic cytochrome P450 enzymes and soluble methane monooxygenase (sMMO) primarily yielded endo- and exo-2-norcaranol. researchgate.net However, the detection of rearrangement products such as (2-cyclohexenyl)methanol and 3-cycloheptenol in these reactions provided crucial information. researchgate.net The formation of (2-cyclohexenyl)methanol is potentially indicative of a radical intermediate, while 3-cycloheptenol has been ascribed to a cationic intermediate. researchgate.net The appearance of the putative radical-derived rearrangement product with this compound, even in trace amounts, has been discussed in the context of a potential minor reaction pathway or previously unappreciated reactivity of norcaranyl cationic intermediates. researchgate.net

Furthermore, this compound has been used as a "radical clock" substrate. researchgate.netnih.govnih.gov Radical clock substrates are molecules that undergo intramolecular rearrangement at a known rate when a radical is formed. By comparing the ratio of rearranged to unrearranged products, the lifetime of the radical intermediate can be estimated. nih.gov Studies using this compound as a radical clock have helped distinguish between the mechanisms employed by different classes of enzymes, such as AlkB-like monooxygenases and cytochrome P450 enzymes, based on the observed radical lifetimes. researchgate.net For example, radical lifetimes of 1-7 ns were observed for AlkB, while lifetimes of less than 100 ps were found for CYP enzymes, indicating mechanistic differences between these two classes. researchgate.net

Beyond hydroxylation, this compound oxidation by iron-containing enzymes can also lead to desaturation reactions, yielding products like 2-norcarene and 3-norcarene. researchgate.net The formation of these products, alongside oxygenated species, adds another layer of complexity to the product profile and provides further data for understanding the diverse reaction pathways catalyzed by these enzymes. researchgate.net

Insights into Regioselectivity and Stereocontrol in Enzymatic Reactions

The application of this compound and its substituted derivatives extends to gaining insights into the regioselectivity and stereocontrol exerted by enzymes during oxidation reactions. Regioselectivity refers to the preference for reaction at a specific site within a molecule, while stereocontrol relates to the preferential formation of one stereoisomer over others.

The addition of substituents around the bicycloheptane (B81988) ring of the this compound scaffold can influence the binding affinity of the substrate to the enzyme's active site. rsc.orgresearchgate.netnih.govresearchgate.net This modified binding can, in turn, impact the regioselectivity of the oxidation. By synthesizing and testing a series of substituted norcaranes, researchers can probe how the enzyme's active site interacts with different regions of the substrate and how these interactions dictate where oxidation occurs. rsc.orgresearchgate.netnih.govresearchgate.net

For example, the preparation of norcaranes monosubstituted α to the cyclopropane has been described as a strategy to create advanced probes for evaluating enzyme binding and improving the regioselectivity of oxidation. rsc.orgresearchgate.netnih.govresearchgate.net Studies involving such substituted norcaranes can reveal the enzyme's preference for abstracting a hydrogen atom from a particular carbon atom or for directing oxygen insertion to a specific position. rsc.orgresearchgate.netnih.govresearchgate.net

While the provided information primarily highlights the use of this compound in understanding regioselectivity through variations in substrate structure and enzyme binding, the broader field of enzymatic oxidation of cyclic and bicyclic systems often involves significant stereochemical considerations. Although not explicitly detailed for this compound in the provided snippets, the study of product stereochemistry (e.g., the formation of endo- vs. exo- norcaranol isomers researchgate.net) is a standard approach in enzymatic mechanism studies to understand the spatial control exerted by the enzyme's active site during the catalytic cycle. The precise orientation of the this compound substrate within the enzyme's binding pocket and the trajectory of the oxidizing species' attack are key factors influencing the observed stereoselectivity.

Research involving this compound and its derivatives continues to contribute to a deeper understanding of the intricate mechanisms by which cytochrome P450 and monooxygenase enzymes function, including the factors that govern their remarkable regioselectivity and stereocontrol in the oxidation of complex organic molecules.

Q & A

Q. How can researchers ensure reproducibility in this compound studies across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products